![molecular formula C15H7ClF3N5S B11042088 6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042088.png)

6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

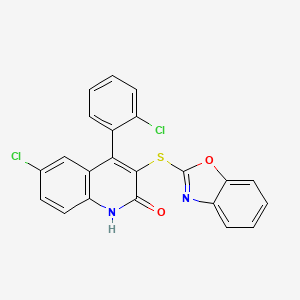

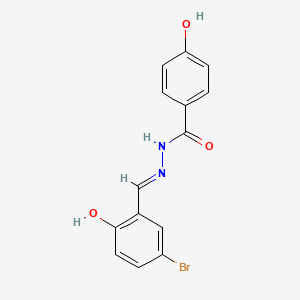

6-[2-Chlor-5-(trifluormethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Triazol- und Thiadiazolringen kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[2-Chlor-5-(trifluormethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der erste Schritt beinhaltet die Bildung des Triazolrings. Dies kann durch Reaktion von Hydrazinderivaten mit Schwefelkohlenstoff unter Bildung von 1,2,4-Triazol-3-thion erreicht werden.

Cyclisierung: Das Triazol-3-thion wird dann unter basischen Bedingungen mit geeigneten halogenierten Verbindungen wie 2-Chlor-5-(trifluormethyl)benzylchlorid cyclisiert, um den Triazolo[3,4-b][1,3,4]thiadiazol-Kern zu bilden.

Substitution: Schließlich wird die Pyridin-2-yl-Gruppe durch eine nucleophile Substitutionsreaktion eingeführt, häufig unter Verwendung von Pyridinderivaten und geeigneten Katalysatoren.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses, um den industriellen Anforderungen gerecht zu werden.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiadiazolring.

Reduktion: Reduktionsreaktionen können die Stickstoffe im Triazolring angreifen und möglicherweise zu Ringöffnungsreaktionen führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (Amine, Thiole) werden häufig eingesetzt.

Hauptprodukte

Oxidation: Oxidierte Derivate des Thiadiazolrings.

Reduktion: Reduzierte Formen des Triazolrings.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

Biologisch hat 6-[2-Chlor-5-(trifluormethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol vielversprechend als antimikrobielles Mittel gezeigt, das das Wachstum verschiedener Bakterien- und Pilzstämme hemmt.

Medizin

In der Medizin wird diese Verbindung auf ihre Antikrebsaktivität untersucht. Es wurde festgestellt, dass es in präklinischen Studien die Apoptose in Krebszellen induziert und das Tumorwachstum hemmt.

Industrie

Industriell kann diese Verbindung aufgrund ihrer vielseitigen chemischen Eigenschaften bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 6-[2-Chlor-5-(trifluormethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren normale Funktion stören. Beispielsweise kann es wichtige Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit hydrophoben Taschen in Proteinen zu interagieren, ist entscheidend für ihre biologische Aktivität.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Wirkmechanismus

The mechanism of action of 6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituiertes Thiadiazol

- 3-Arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 6-[2-Chlor-5-(trifluormethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol durch seine Trifluormethylgruppe aus, die seine Lipophilie und metabolische Stabilität verbessert. Dies macht es zu einem potenteren und haltbareren Kandidaten für die Medikamentenentwicklung.

Eigenschaften

Molekularformel |

C15H7ClF3N5S |

|---|---|

Molekulargewicht |

381.8 g/mol |

IUPAC-Name |

6-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C15H7ClF3N5S/c16-10-5-4-8(15(17,18)19)7-9(10)13-23-24-12(21-22-14(24)25-13)11-3-1-2-6-20-11/h1-7H |

InChI-Schlüssel |

WPCVIDBEUPGKGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one](/img/structure/B11042013.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B11042026.png)

![5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11042033.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11042034.png)

![4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11042037.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11042048.png)

![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(4-methylpiperazin-1-yl)pyridin-4-yl]sulfanyl}phenol](/img/structure/B11042052.png)

![Ethyl 4-anilino-2-methyl-5-oxo-3-{2-oxo-2-[(2-piperazinoethyl)amino]acetyl}-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11042060.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide](/img/structure/B11042068.png)

![6-(4-bromo-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042069.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one](/img/structure/B11042082.png)

![N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11042083.png)